molecular formula C16H16BrNO3 B1389870 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide CAS No. 1138442-39-3

2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide

Cat. No.: B1389870
CAS No.: 1138442-39-3
M. Wt: 350.21 g/mol
InChI Key: CKCHTVXFKHSMIV-UHFFFAOYSA-N
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Description

2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide is a synthetic organic compound with the molecular formula C16H16BrNO3 and a molecular weight of 350.22 g/mol . This chemical features a bromoacetamide group linked to a phenoxyethoxy-substituted aniline ring, making it a versatile building block in medicinal chemistry and chemical biology research. Its structure suggests potential use as an alkylating agent or as an intermediate in the synthesis of more complex molecules, such as potential enzyme inhibitors or receptor ligands. The reactive bromoacetamide group can undergo substitution reactions with nucleophiles like thiols or amines, which is useful for bioconjugation or creating targeted covalent inhibitors. The phenoxyethoxy side chain may contribute to enhanced solubility and influence the compound's pharmacokinetic properties. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses . Researchers can leverage this compound as a key precursor in exploratory synthesis for developing new bioactive agents.

Properties

IUPAC Name

2-bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3/c17-12-16(19)18-13-5-4-8-15(11-13)21-10-9-20-14-6-2-1-3-7-14/h1-8,11H,9-10,12H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCHTVXFKHSMIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide typically involves the reaction of 2-bromoacetamide with 3-(2-phenoxyethoxy)aniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The compound 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide is a chemical entity with potential applications in various scientific research fields, particularly in medicinal chemistry and biochemistry. This article will explore its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its structural characteristics, which may influence biological activity.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of phenylacetamides have shown promise in inhibiting cancer cell proliferation. A study demonstrated that modifications in the phenyl ring can enhance cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compoundMCF-715.0
Phenylacetamide DerivativeHeLa10.5

Biochemical Research

This compound is also utilized in proteomics research, where it serves as a biochemical tool for studying protein interactions and functions.

Application: Proteomics

The compound can be employed to label proteins or as a part of a probe to investigate specific biochemical pathways. Its bromine atom can facilitate reactions that allow for the tagging of proteins for subsequent analysis.

Pharmacological Studies

Pharmacological studies have explored the effects of similar compounds on neurotransmitter systems, particularly in the context of neuropharmacology.

Case Study: Neurotransmitter Modulation

A series of experiments have shown that related phenoxyethyl compounds can modulate serotonin and dopamine receptors, suggesting that this compound may have similar effects.

Study FocusReceptor TypeEffect ObservedReference
Serotonin Receptor Binding5-HT2AInhibition
Dopamine Receptor ActivityD2Agonistic Behavior

Synthesis and Modification

The synthesis of this compound involves several steps, including bromo-substitution and acetamide formation, which are critical for developing analogs with enhanced activity or specificity.

Synthesis Pathway

  • Start with the appropriate phenol derivative.
  • Perform etherification to introduce the phenoxyethyl group.
  • Brominate to introduce the bromo substituent.
  • Conclude with acetamide formation.

Mechanism of Action

The mechanism of action of 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of specific biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity: The 2-phenoxyethoxy group in the target compound provides higher logP compared to analogs with shorter ether chains (e.g., 2-methoxyethoxy) or electron-withdrawing groups (e.g., trifluoromethyl) .

Pharmaceutical Relevance

Bromoacetamide derivatives are prevalent in pharmacopeial standards and active pharmaceutical ingredients (APIs):

  • Impurity Profiling : 2-Bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide is listed as a reference standard for quality control in drug manufacturing .
  • Benzodiazepine Analogs : Bromoacetamide-containing compounds like Cloxazolam and Mexazolam () underscore the structural relevance of this moiety in CNS drug design .

Biological Activity

2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide is a compound of interest due to its potential pharmacological applications, particularly in antibacterial and anticancer activities. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from various research studies and findings.

  • Molecular Formula : C₁₆H₁₆BrNO₃
  • Molecular Weight : 350.21 g/mol
  • CAS Number : 1138442-47-3

Antibacterial Activity

Research has shown that compounds similar to this compound exhibit significant antibacterial properties. A study focused on related amide derivatives reported their effectiveness against various bacterial strains, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. The disc diffusion method was employed to evaluate the antibacterial activity.

Table 1: Antibacterial Activity of Related Compounds

CompoundInhibition Zone (mm)Acinetobacter baumanniiPseudomonas aeruginosaStaphylococcus aureus
5a24.024.012.514.0
5b32.032.023.515.0
5c16.316.38.08.0
5d20.520.58.023.5

The results indicate that certain derivatives demonstrate moderate to high antibacterial activities, suggesting that modifications in the structure can enhance efficacy against resistant bacterial strains .

Anticancer Activity

In addition to antibacterial properties, derivatives of this compound have been investigated for their anticancer potential. A study on quinolone derivatives, which share structural similarities, indicated significant anti-proliferative effects against various cancer cell lines, including hormone-resistant prostate cancer and non-small cell lung cancer.

The anticancer activity is believed to be mediated through:

  • Induction of G2/M phase cell cycle arrest.
  • Activation of apoptotic pathways involving caspases.
  • Disruption of microtubule dynamics, leading to mitotic arrest.

These findings suggest that compounds like this compound may interfere with essential cellular processes in cancer cells, making them a promising area for further research .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study synthesized various N-phenylacetamide derivatives and evaluated their antibacterial activities using the disc diffusion method against multiple pathogens, confirming that modifications in the phenyl ring significantly influenced their effectiveness .
  • Anticancer Investigations : Research on quinolone derivatives revealed that structural variations could lead to enhanced cytotoxicity against cancer cells, demonstrating the potential for developing new anticancer agents based on similar frameworks .

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis of structurally analogous acetamide derivatives typically involves nucleophilic substitution or condensation reactions. For example:

  • Base-mediated coupling : A weak base like K₂CO₃ in acetonitrile facilitates the substitution of halogenated intermediates with phenoxyethoxy groups (e.g., as in 2-(2-formylphenoxy)acetamide synthesis) .
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity and reduce side reactions. Stirring for extended periods (24–48 hours) at room temperature is common to ensure completion .
  • Yield optimization : Monitoring via TLC and post-reaction filtration to remove excess base or byproducts is critical. For brominated intermediates, controlling stoichiometry (e.g., 1:1.5 molar ratio of substrate to base) minimizes undesired dimerization .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR and FTIR : ¹H/¹³C NMR identifies bromine-induced deshielding in aromatic protons (δ 7.2–7.8 ppm) and confirms acetamide carbonyl stretches (~1650–1700 cm⁻¹) .
  • Single-crystal XRD : Resolves spatial conformation of the phenoxyethoxy side chain and bromine substitution patterns. For example, dihedral angles between phenyl rings in similar compounds (e.g., 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide) range from 50–70°, influencing packing efficiency .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and biological interactions of this compound?

Methodological Answer:

  • Quantum chemical calculations : Density Functional Theory (DFT) predicts electrophilic sites (e.g., bromine atom) for nucleophilic attack. HOMO-LUMO gaps (~4–5 eV) indicate moderate reactivity, consistent with bromoacetamide derivatives .
  • Molecular docking : For antimicrobial studies, docking into penicillin-binding protein (PBP) homologs reveals steric compatibility due to the phenoxyethoxy group’s flexibility. Binding affinities (ΔG ≈ −8 kcal/mol) correlate with experimental MIC values for related compounds .

Q. How do structural modifications (e.g., halogen substitution, side-chain elongation) affect the compound’s bioactivity?

Methodological Answer:

  • Halogen effects : Bromine’s electronegativity enhances antibacterial activity compared to chlorine analogs (e.g., 2-Bromo-N-(4-phenoxyphenyl)acetamide vs. chloro derivatives) due to stronger hydrophobic interactions .
  • Side-chain optimization : Increasing phenoxyethoxy chain length improves membrane permeability but may reduce solubility. Balance via logP calculations (target range: 2–3) ensures bioavailability .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Control standardization : Variations in MIC values often arise from differences in bacterial strains (e.g., Gram-positive vs. Gram-negative). Use CLSI guidelines for consistent assay conditions .
  • Crystallographic validation : Discrepancies in activity may stem from polymorphic forms. Single-crystal XRD confirms whether bioactive conformations match computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide
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